molecular formula C18H21NO B245819 N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide

N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B245819
M. Wt: 267.4 g/mol
InChI Key: UDIVZMWODKIABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide, also known as IPPA, is a chemical compound that belongs to the class of amides. IPPA has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide is not fully understood. However, studies have suggested that N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide may also act by modulating the activity of the opioid receptors, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in animal models. The compound has also been shown to reduce fever and inflammation in rats. In addition, N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide has been found to have a low toxicity profile and does not produce any significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide is its potential use as an analgesic and anti-inflammatory agent in animal models. The compound has been shown to be effective in reducing pain and inflammation without producing significant adverse effects. However, one of the limitations of N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide. One area of research could be to further investigate the mechanism of action of N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide and its potential use as a therapeutic agent for pain and inflammation. Another area of research could be to develop new synthetic methods for N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide that improve its solubility and bioavailability. Additionally, further studies could be conducted to evaluate the safety and efficacy of N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide in human clinical trials.

Synthesis Methods

N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide can be synthesized by the reaction of 2-bromoacetophenone and 2-isopropylaniline in the presence of a palladium catalyst. The reaction yields N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide as a white crystalline solid with a melting point of 93-95 °C. The purity of N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide can be further improved by recrystallization from ethanol.

Scientific Research Applications

N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In a study conducted by Li et al., N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide was found to exhibit significant analgesic and anti-inflammatory effects in mice. The study showed that N-(2-isopropylphenyl)-2-(2-methylphenyl)acetamide could inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in mice.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H21NO/c1-13(2)16-10-6-7-11-17(16)19-18(20)12-15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

UDIVZMWODKIABW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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